One of the most studied aspects of Dilazep is its potential to enhance the body's natural clot-dissolving mechanisms. Dilazep has been shown to activate plasminogen, a substance that converts into plasmin, an enzyme responsible for breaking down blood clots. Research suggests Dilazep might be beneficial in conditions like deep vein thrombosis and pulmonary embolism, where blood clots can be life-threatening [].
Dilazep has also been investigated for its anti-inflammatory effects. Studies suggest it may reduce the production of inflammatory mediators, potentially offering benefits in conditions like rheumatoid arthritis and inflammatory bowel disease []. However, more research is needed to understand its efficacy and safety in these contexts.
Some scientific research explores Dilazep's potential neuroprotective properties. Studies suggest it might improve blood flow to the brain and protect nerve cells from damage []. This has led to investigations into its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, further research is necessary to determine its effectiveness in these areas.
Dilazep is a synthetic compound classified as a vasodilator and is primarily used in the treatment of cardiovascular and renal disorders. Its chemical structure is characterized by a 1,4-diazepane backbone, substituted with 3-[(3,4,5-trimethoxybenzoyl)oxy]propyl groups at positions 1 and 4. The molecular formula of Dilazep is C31H44N2O10, with a molar mass of approximately 604.697 g/mol . The compound functions as an adenosine reuptake inhibitor, which enhances the effects of adenosine in the body, leading to vasodilation and improved blood flow.
Dilazep exhibits significant biological activity as an antiplatelet agent and a vasodilator. It has been shown to selectively inhibit the equilibrative nucleoside transporter 1 (ENT1), which plays a crucial role in maintaining cellular homeostasis of nucleosides like adenosine . Studies indicate that Dilazep can enhance adenosine's effects on vascular smooth muscle, leading to relaxation and dilation of blood vessels . Additionally, it has been observed to have dose-dependent effects on various physiological parameters.
The synthesis of Dilazep can be achieved through the following steps:
These methods are efficient for producing high-purity Dilazep suitable for pharmaceutical applications .
Research has highlighted various interactions involving Dilazep:
These interactions underscore the importance of careful monitoring when Dilazep is administered alongside other medications.
Dilazep shares structural similarities with several other compounds that exhibit vasodilatory or adenosine-related activities. Notable similar compounds include:
Compound | Structure Similarity | Mechanism of Action | Primary Use |
---|---|---|---|
Dilazep | High | Adenosine reuptake inhibition | Cardiovascular disorders |
Hexobendine | Moderate | Vasodilation | Angina treatment |
Adenosine | Low | Direct action on adenosine receptors | Cardiac arrest |
Isosorbide Mononitrate | Moderate | Nitric oxide release | Angina and heart failure |
Dilazep's unique mechanism as an adenosine reuptake inhibitor distinguishes it from these compounds, providing specific therapeutic benefits in enhancing vascular function .
Dilazep functions as a potent adenosine reuptake inhibitor through a sophisticated dual-mechanism approach that involves both competitive and allosteric regulatory components [1] [2] [3]. The primary mechanism of action centers on the inhibition of adenosine uptake by blocking the human equilibrative nucleoside transporter 1, which serves as the predominant pathway for adenosine transport across cellular membranes [4] [5].
The dynamic inhibition process begins with the competitive occupation of the orthosteric binding site within the central cavity of human equilibrative nucleoside transporter 1 [2] [3]. One of the trimethoxyphenyl rings in dilazep serves as a structural mimic of the adenosyl moiety of the endogenous adenosine substrate, allowing it to competitively occupy this critical binding region [2] [3]. This competitive binding demonstrates significantly higher affinity compared to adenosine itself, with molecular dynamics simulations revealing binding free energies of -14.34 kcal/mol for dilazep versus -3.17 kcal/mol for adenosine [3].
The inhibition dynamics are further enhanced through extensive van der Waals interactions that account for over 90% of the hydrophobic contribution to dilazep binding [3]. These interactions create a thermodynamically favorable binding state that is 53.32 kcal/mol more favorable than adenosine binding in terms of hydrophobic components [3]. The superior binding affinity of dilazep results in its preferential binding to human equilibrative nucleoside transporter 1, effectively preventing adenosine reuptake and leading to increased extracellular adenosine concentrations [1] [5].
Experimental validation of these inhibition dynamics has been demonstrated through various in vitro and in vivo studies. In mechanically dissociated brain cells, dilazep exhibited a Ki value of 570 nM for high-affinity adenosine uptake inhibition, making it significantly more potent than many other nucleoside transport inhibitors [6]. Studies in guinea pig brain tissue showed that dilazep was the most potent inhibitor among tested compounds for adenosine uptake site binding, with superior activity compared to hexobendine and dipyridamole [7].
The temporal dynamics of inhibition reveal that dilazep potentiation of adenosine effects occurs rapidly and is sustained throughout the duration of treatment [5]. In superior mesenteric arterial studies, even low doses of dilazep (0.04-0.1 mg/kg/min) significantly amplified adenosine-mediated vasodilation, with maximal effects showing a 193.4% change in arterial conductance and an EC50 value of 2.8 μM [5] [8]. The potentiation effect was completely abolished by 8-phenyltheophylline, confirming that the mechanism operates through adenosine receptor activation rather than direct receptor effects [5].
The molecular interaction between dilazep and human equilibrative nucleoside transporter 1 represents a unique inhibitory mechanism that combines competitive binding with allosteric regulation [2] [3] [9]. Crystallographic studies have revealed that dilazep adopts a distinctive crescent conformation when bound to the transporter, with each of its two trimethoxyphenyl rings occupying distinct binding sites [9].
The orthosteric site interaction involves the deep positioning of one trimethoxyphenyl ring within the central cavity of the transporter [9]. This ring forms critical interactions with Trp29 from transmembrane domain 1 and Gln158 from transmembrane domain 4, both located in the N-domain of the protein [9]. The central diazepane ring of dilazep is stabilized through hydrophobic contact with Met33 from transmembrane domain 1, a residue that has been previously identified as a determinant of isoform specificity for dilazep and dipyridamole [9].
The opportunistic site 1 interaction represents a novel mechanism of transporter inhibition [9]. The second trimethoxyphenyl ring forms pi-pi stacking interactions with Phe307 from transmembrane domain 7 and Phe334 from transmembrane domain 8, along with hydrogen bonding to Asn338 from transmembrane domain 8 [9]. These residues are all located in the C-domain of the protein and are positioned near the extracellular side of the transporter [9].
Mutagenesis studies have confirmed the functional importance of these interaction sites [9]. Mutation of Phe307 to alanine resulted in an approximately 90-fold increase in apparent Kd for dilazep, while the conservative mutation Phe307Tyr resulted in a 4-fold decrease in apparent Kd [9]. These findings demonstrate that the opportunistic site 1 contributes substantially to the binding energetics of dilazep [9].
The binding kinetics of dilazep to human equilibrative nucleoside transporter 1 have been characterized through radioligand competition association assays [10] [11]. These studies revealed that dilazep exhibits relatively fast dissociation kinetics with short to moderate residence times at the protein, typically ranging from 1-44 minutes depending on the specific experimental conditions [10] [11]. Despite the relatively short residence time, the high binding affinity ensures effective inhibition under physiological conditions [10].
Molecular dynamics simulations have provided detailed insights into the dynamic aspects of the dilazep-transporter interaction [3]. The binding prevents complete occlusion of the extracellular thin gate, which normally occurs between Met33 of transmembrane domain 1 and Pro308 of transmembrane domain 7 [3]. This prevention of gate closure disrupts the local induced-fit action that is essential for the normal transport cycle of the protein [3].
The interaction also significantly alters the internal dynamics of human equilibrative nucleoside transporter 1 [3]. Dilazep binding enhances negative correlation motions between the extracellular loop and all transmembrane domains, leading to a large and rapid opening of the extracellular loop [3]. Additionally, it disrupts the inherent synergistic movements between the N-terminal domain and C-terminal domain that are necessary for the conformational transitions required for nucleoside transport [3].
Dilazep exerts profound effects on intracellular nucleoside transport through multiple interconnected mechanisms that extend beyond simple competitive inhibition [12] [13] [14] [15]. The modulation of intracellular transport involves alterations in nucleoside metabolism, cell cycle progression, and cellular signaling pathways that collectively influence nucleoside homeostasis within cells [12] [13].
The primary mechanism of intracellular transport modulation involves the disruption of nucleoside salvage pathways [12] [13]. By inhibiting nucleoside transporters, dilazep reduces the cellular uptake of nucleosides that serve as precursors for DNA and RNA synthesis [12] [13]. This effect has been demonstrated in cultured rat mesangial cells, where dilazep treatment resulted in significant inhibition of cell proliferation through suppression of the G1/S transition and prolongation of the G2/M phase [12] [13].
Cell cycle analysis revealed that dilazep causes a time-dependent increase in the G0/G1 phase population, with significant increases of 6.8% at 12 hours, 13.9% at 24 hours, and 17.4% at 48 hours compared to untreated controls [12] [13]. Correspondingly, the S phase population decreased by 2.2% at 12 hours, 9.6% at 24 hours, and 13.1% at 48 hours [12] [13]. These changes indicate that dilazep effectively blocks the transition from G1 to S phase, preventing cells from entering the DNA synthesis phase [12] [13].
The inhibition of DNA synthesis was confirmed through bromodeoxyuridine incorporation studies, which showed that the mean fluorescence intensities during the S phase were significantly decreased in dilazep-treated cells compared to untreated controls [12] [13]. This finding demonstrates that even when cells manage to enter the S phase, dilazep continues to impair DNA synthesis through reduced nucleoside availability [12] [13].
Dilazep also modulates intracellular adenosine signaling through enhancement of extracellular adenosine levels [16] [15] [17]. In renal microcirculation studies, dilazep administration resulted in augmentation of endogenous adenosine actions by blocking cellular uptake [15]. This led to dilazep-induced changes in glomerular hemodynamics, with systemic administration causing dilation of postglomerular arterioles and reduction in glomerular filtration rate [15].
The anti-inflammatory effects of dilazep represent another important aspect of intracellular transport modulation [17]. Studies in RAW 264 macrophage cells demonstrated that dilazep suppresses lipopolysaccharide-induced nitric oxide and tumor necrosis factor-alpha expression [17]. This effect appears to be mediated through increased extracellular adenosine levels, as adenosine functions as an anti-inflammatory factor that can inhibit neutrophil proliferation and suppress inflammatory factor production [17].
Intracellular nucleoside transport modulation by dilazep also affects cellular energy metabolism [14]. The inhibition of nucleoside uptake alters the balance between de novo nucleotide synthesis and salvage pathways, potentially increasing cellular energy expenditure as cells must rely more heavily on the energetically expensive de novo synthesis pathways [14]. This metabolic stress may contribute to the observed effects on cell cycle progression and proliferation [14].
The modulation extends to effects on membrane transport systems beyond nucleoside transporters [1] [18]. Dilazep has been shown to affect platelet aggregation and thromboxane B2 formation through mechanisms that involve both adenosine-mediated pathways and direct effects on arachidonic acid metabolism [18]. The compound reduces thrombin-induced release of arachidonic acid from platelet membrane phospholipids and decreases the conversion of released arachidonic acid to thromboxane A2 [18].
Solubility Profile
The solubility characteristics of dilazep dihydrochloride demonstrate its amphiphilic nature and potential for pharmaceutical formulation. In aqueous systems, dilazep dihydrochloride exhibits a solubility of 10 mg/mL under standard conditions [3] [5]. Enhanced solubility measurements reveal that with sonication assistance, the compound achieves solubility levels of 80 mg/mL (equivalent to 118.06 mM) [4]. This significant improvement with sonication suggests the presence of intermolecular interactions that can be disrupted through mechanical energy input.
In organic solvents, dilazep dihydrochloride shows considerable solubility in dimethyl sulfoxide (DMSO), reaching concentrations of 65 mg/mL (95.93 mM) with sonication [4]. The compound's general solubility statement indicates that it is soluble up to 100 mM in water [7], which corresponds well with the enhanced measurements obtained through sonication protocols.
The solubility behavior can be attributed to the structural features of dilazep, which contains both hydrophilic and hydrophobic regions. The central homopiperazine ring system provides a basic nitrogen center capable of protonation and salt formation, while the trimethoxybenzyl ester groups contribute to the compound's lipophilic character [3] [5].
Physical Characteristics
Dilazep dihydrochloride appears as a white powder at room temperature [3] [5]. The compound exhibits a well-defined melting point range of 194-198°C for the monohydrate form [3], indicating good crystalline structure and purity. The melting point serves as a critical parameter for pharmaceutical quality control and stability assessment.
Thermodynamic Properties
The thermodynamic stability of dilazep is evidenced by its storage requirements and thermal behavior. The compound remains stable when stored at room temperature under appropriate conditions [3] [8], though optimal storage is recommended at 2-8°C for extended periods [3] [5]. For powder formulations, storage at -20°C can maintain stability for up to three years [4], while solution formulations require storage at -80°C for one-year stability [4].
Property | Value | Reference |
---|---|---|
Molecular Weight (Free Base) | 604.69 g/mol | [1] [2] |
Molecular Weight (Dihydrochloride) | 677.61 g/mol | [3] [4] [8] |
Water Solubility (Standard) | 10 mg/mL | [3] [5] |
Water Solubility (Enhanced) | 80 mg/mL (118.06 mM) | [4] |
DMSO Solubility | 65 mg/mL (95.93 mM) | [4] |
Melting Point | 194-198°C | [3] |
The degradation pathways of dilazep involve multiple mechanisms that are critical for understanding its stability profile and potential metabolic transformation products. The compound's susceptibility to various degradative processes has been characterized through both experimental observations and mechanistic studies.
Chemical Stability Considerations
Dilazep exhibits relative stability under normal storage conditions, with the compound being described as stable in the presence of incompatible materials and under standard environmental conditions [9]. However, like many pharmaceutical compounds containing ester linkages and cyclic amine structures, dilazep is susceptible to specific degradation pathways that must be considered in formulation and storage protocols.
The structural analysis of dilazep reveals several potential sites for chemical degradation. The compound contains two ester linkages connecting the trimethoxybenzyl groups to the propyl chains, which represent primary sites for hydrolytic degradation [3]. The central homopiperazine ring system, while generally stable, may undergo oxidative transformations under specific conditions.
Metabolic Transformation Pathways
Research into dilazep metabolism has revealed several key transformation pathways that occur during biological processing. The compound undergoes extensive metabolism in liver microsomes, with the primary pathways involving the modification of both the aromatic substituents and the central ring system [10] [11].
Studies on similar diazepane derivatives have demonstrated that metabolic transformations typically proceed through Phase I oxidative processes, including demethylation, hydroxylation, and combinations of these processes [12]. For dilazep analogues, the main metabolic pathways identified include:
Degradation Products and Byproducts
The identification of degradation products is essential for safety assessment and analytical method development. Based on the structural characteristics of dilazep and metabolic studies of related compounds, several potential degradation products can be anticipated:
Primary Degradation Products:
Secondary Degradation Products:
The analytical characterization of these degradation products requires sophisticated separation and detection methods. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been successfully employed for the identification and quantification of dilazep-related compounds and their transformation products [13] [14].
Environmental and Storage-Related Degradation
Environmental factors significantly influence the degradation profile of dilazep. Temperature represents a primary driver of degradation kinetics, with elevated temperatures accelerating hydrolytic and oxidative processes. The compound's stability profile shows temperature-dependent degradation rates, consistent with Arrhenius kinetics for chemical transformation processes.
Photostability studies, while not extensively documented for dilazep specifically, suggest that compounds with similar aromatic ester structures may be susceptible to photodegradation under UV irradiation. The trimethoxybenzyl groups, in particular, may undergo photo-induced transformations leading to the formation of reactive intermediates and subsequent degradation products.
Mechanistic Considerations
The degradation mechanisms of dilazep can be understood through analysis of its functional groups and chemical environment. The ester linkages represent the most labile bonds in the molecule, particularly under aqueous conditions where hydrolysis can proceed through both acid- and base-catalyzed pathways. The rate of ester hydrolysis is influenced by pH, temperature, and the presence of catalytic species.
The methoxy groups on the aromatic rings provide sites for oxidative demethylation, particularly in the presence of cytochrome P450 enzymes or other oxidizing systems. This process typically proceeds through the formation of phenolic intermediates, which may undergo further transformation or conjugation reactions.
Degradation Pathway | Primary Products | Conditions |
---|---|---|
Ester Hydrolysis | 3,4,5-trimethoxybenzoic acid | Aqueous, pH-dependent |
Demethylation | Phenolic derivatives | Oxidative conditions |
N-oxidation | Piperazine N-oxides | Oxidative metabolism |
Complete Hydrolysis | Homopiperazine derivative | Harsh hydrolytic conditions |
The crystallographic properties of dilazep and its salt derivatives represent important considerations for pharmaceutical development and stability assessment. Understanding the various solid-state forms provides insight into the compound's physical stability, bioavailability potential, and manufacturing requirements.
Crystal Structure Analysis
Dilazep exists in multiple crystalline forms depending on the salt formation and hydration state. The free base form adopts a specific crystal packing arrangement that influences its physical properties and stability characteristics. Structural analysis reveals that the compound exhibits a crescent-like conformation in its crystal structure, with the two trimethoxybenzyl groups occupying distinct spatial orientations [15].
The crystallographic studies of dilazep complexed with human equilibrative nucleoside transporter 1 (hENT1) provide detailed insights into the molecular conformation and binding interactions. In the crystal structure, dilazep adopts a crescent conformation with each trimethoxyphenyl ring occupying distinct binding sites within the protein complex [15]. This structural information is valuable for understanding the preferred conformational states of the molecule.
Salt Forms and Derivatives
The most commonly utilized salt form of dilazep is the dihydrochloride salt, which provides enhanced water solubility compared to the free base form [3] [4] [5]. The dihydrochloride salt formation involves protonation of both nitrogen atoms in the homopiperazine ring system, creating a bis-ammonium salt structure with two chloride counterions.
Dihydrochloride Salt Characteristics:
Hydrate Formation
A significant aspect of dilazep's solid-state chemistry is its tendency to form hydrated crystalline forms. The monohydrate form of dilazep dihydrochloride has been specifically characterized with the molecular formula C₃₁H₄₆Cl₂N₂O₁₀·H₂O [6]. The incorporation of water molecules into the crystal lattice affects both the physical properties and stability characteristics of the compound.
The formation of hydrates is common among pharmaceutical salts containing ionic functional groups. The hydrated forms typically exhibit:
Polymorphic Considerations
While specific polymorphic studies of dilazep have not been extensively reported in the available literature, the potential for polymorphism exists based on the compound's structural complexity and salt-forming capabilities. Polymorphism in pharmaceutical compounds can significantly impact:
The identification and characterization of potential polymorphic forms would require comprehensive solid-state analytical techniques including:
Alternative Salt Forms
While the dihydrochloride salt represents the primary commercial form of dilazep, the compound's basic piperazine functionality allows for the formation of alternative salt derivatives. Potential alternative salts could include:
Each alternative salt form would potentially offer distinct advantages in terms of stability, solubility, or processability, though comprehensive evaluation would be required to assess their suitability for pharmaceutical applications.
Crystal Engineering Implications
The crystal engineering aspects of dilazep involve understanding how intermolecular interactions influence solid-state properties. The molecule contains multiple hydrogen bond acceptor sites (methoxy oxygens, ester carbonyls) and potential hydrogen bond donors (when protonated), allowing for complex supramolecular arrangements in the crystal lattice.
The presence of aromatic ring systems also introduces the possibility of π-π stacking interactions, which can influence crystal packing and stability. These non-covalent interactions contribute to the overall lattice energy and affect properties such as:
Analytical Characterization
The characterization of dilazep's crystalline forms requires multiple analytical approaches. X-ray crystallography provides the most detailed structural information, revealing atomic positions and intermolecular interactions. The crystal structure data for dilazep bound to hENT1 demonstrates the level of detail achievable through crystallographic analysis [15].
Thermal analysis methods, including DSC and TGA, provide information about phase transitions, melting behavior, and thermal decomposition. These techniques are essential for understanding the thermal stability of different crystalline forms and identifying optimal storage and processing conditions.
Crystalline Form | Molecular Formula | Key Characteristics |
---|---|---|
Free Base | C₃₁H₄₄N₂O₁₀ | Lower water solubility |
Dihydrochloride | C₃₁H₄₆Cl₂N₂O₁₀ | Enhanced solubility |
Dihydrochloride Monohydrate | C₃₁H₄₆Cl₂N₂O₁₀·H₂O | Specific melting point range |
Irritant